![molecular formula C17H12N2O2S B5535322 1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE](/img/structure/B5535322.png)
1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE
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Overview
Description
1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . For example, a condensation reaction between 2-aminophenol and aldehydes can be carried out using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity . These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides . Substitution reactions can lead to the formation of various substituted benzoxazole derivatives with enhanced biological properties .
Scientific Research Applications
1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE involves its interaction with specific molecular targets and pathways . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-BENZOXAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE include other benzoxazole derivatives such as:
Uniqueness
This structural uniqueness allows for a broad substrate scope and functionalization, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-22-17-19-14-8-4-5-9-15(14)21-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVMXLVKJENRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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